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Compound of Interest

Compound Name: 3-Methoxy-1-propanol

Cat. No.: B072126 Get Quote

This guide provides researchers, scientists, and drug development professionals with practical

troubleshooting advice and frequently asked questions for using 3-Methoxy-1-propanol (MPO)

as a reaction solvent.

Frequently Asked Questions (FAQs)
Q1: What is 3-Methoxy-1-propanol (MPO)?

3-Methoxy-1-propanol (CAS: 1589-49-7), also known as MPO or trimethylene glycol

monomethyl ether, is a versatile solvent characterized by a methoxy group and a primary

alcohol functional group.[1] It is a colorless liquid with a mild odor that is completely miscible

with water and soluble in other organic solvents like methanol and acetone.[2] Its unique

bifunctional nature—containing both an ether and an alcohol—allows it to dissolve a wide

range of polar and nonpolar compounds.[3]

Q2: What are the key advantages of using MPO as a solvent?

MPO offers several benefits in a laboratory setting:

High Solvency Power: It effectively dissolves a broad spectrum of organic compounds,

resins, and polymers.[3]

Chemical Stability: It is stable under both acidic and basic conditions, making it suitable for a

variety of reaction types.[3]
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Higher Boiling Point: Its high boiling point (approx. 150-153 °C) allows for reactions to be

conducted at elevated temperatures, which can increase reaction rates.[2]

Safety Profile: It has relatively low toxicity and a low vapor pressure, presenting a safer

alternative to more volatile solvents like methanol or toluene.[3]

Q3: What are the primary applications of MPO in research and drug development?

In the pharmaceutical industry, 3-Methoxy-1-propanol is utilized as a versatile solvent and

sometimes as a reagent in various chemical transformations.[3] It is particularly useful in

reactions such as esterifications, acylations, and alkylations.[3] Its high boiling point makes it a

suitable medium for palladium-catalyzed cross-coupling reactions, which often require elevated

temperatures. Furthermore, it serves as a starting material for synthesizing other valuable

chemical intermediates.[3]

Q4: What are the main safety considerations when handling MPO?

MPO is a flammable liquid and vapor (Flash Point: ~38 °C) and should be kept away from heat,

sparks, and open flames.[1][2] It can cause skin and serious eye irritation.[1] Therefore, proper

personal protective equipment (PPE), including safety glasses and chemical-resistant gloves,

should always be worn. All handling should be performed in a well-ventilated area, such as a

chemical fume hood.[2] It is incompatible with strong oxidizing agents, strong acids, and strong

bases.[2]

Data Presentation
Table 1: Physical and Chemical Properties of 3-Methoxy-
1-propanol
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Property Value

CAS Number 1589-49-7

Molecular Formula C₄H₁₀O₂

Molecular Weight 90.12 g/mol

Appearance Colorless liquid

Boiling Point 150-153 °C

Melting Point ~ -84 °C

Density ~ 0.942 g/mL at 20 °C

Flash Point ~ 38 °C

Water Solubility Completely miscible

Refractive Index ~ 1.413 (at 20 °C)

(Sources:[1][2])

Table 2: Comparison of MPO with Common Aprotic and
Protic Solvents
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Property
3-Methoxy-
1-propanol
(MPO)

Dimethylfor
mamide
(DMF)

Dimethyl
Sulfoxide
(DMSO)

Tetrahydrof
uran (THF)

Acetonitrile
(MeCN)

Type Polar Protic Polar Aprotic Polar Aprotic Polar Aprotic Polar Aprotic

Boiling Point

(°C)
150-153 153 189 66 81-82

Density

(g/mL)
~ 0.942 ~ 0.944 ~ 1.100 ~ 0.888 ~ 0.786

Water

Miscibility
Yes Yes Yes Yes Yes

H-Bond

Donor
Yes No No No No

(Data compiled from multiple sources)

Troubleshooting Guides
// Connections Start -> Purity [label="Verify"]; Start -> Stoich [label="Verify"]; Start -> Temp

[label="Verify"];

Purity -> IncreaseTemp; Stoich -> Catalyst; Temp -> IncreaseTemp;

IncreaseTemp -> Catalyst; Catalyst -> Base; Base -> Conc;

Conc -> SideReaction [style=dashed, label="If no improvement"]; SideReaction -> ProtectOH;

Conc -> Solubility [style=dashed, label="If no improvement"]; Solubility -> CoSolvent; }

Caption: Troubleshooting workflow for low reaction yield in MPO.

Q5: My reaction yield is low or the rate is very slow. What are the common causes and how can

I optimize it?
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Low yields or slow kinetics in MPO can stem from several factors. Follow a systematic

approach to troubleshoot:

Verify Reagent and Solvent Quality: Ensure all starting materials, catalysts, and the MPO

solvent are pure and dry. Although MPO is protic, excess water can still interfere with many

reactions, particularly those involving organometallics.

Check Stoichiometry: Double-check the molar ratios of your reactants, catalysts, and any

additives. For equilibrium-driven reactions, consider using an excess of one reagent.

Optimize Temperature: MPO's high boiling point is one of its key advantages. If the reaction

is slow at lower temperatures, gradually increase the heat. Many palladium-catalyzed

couplings, for instance, benefit from temperatures between 80-120 °C.

Catalyst and Ligand Screening: If you are running a metal-catalyzed reaction, the catalyst or

ligand may not be optimal. The coordinating nature of the solvent's ether and alcohol groups

can influence the catalytic cycle. Screen different catalysts or ligands to find a more effective

combination.

Base and Concentration: For reactions requiring a base (like Suzuki or Heck couplings), the

choice and strength of the base are critical. The solubility of inorganic bases (e.g., K₂CO₃,

K₃PO₄) is generally good in MPO. Adjusting the reaction concentration can also impact the

rate.

Q6: I'm observing unexpected side products. Could the 3-Methoxy-1-propanol solvent be

involved?

Yes, the primary alcohol functional group in MPO can potentially participate in side reactions

under certain conditions.

With Strong Bases or Organometallics: Reagents like n-BuLi, Grignard reagents, or sodium

hydride can deprotonate the hydroxyl group of MPO. This consumes the reagent and

generates the corresponding alkoxide, which could act as a competing nucleophile or base

in your reaction.

With Acylating or Electrophilic Reagents: Acid chlorides, anhydrides, or other strong

electrophiles can react with the MPO's hydroxyl group, leading to ester formation. This is
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especially relevant if your desired reaction is slow.

Under Strongly Acidic Conditions: While generally stable, strong acids can catalyze ether

cleavage or dehydration at very high temperatures, though this is less common.

If you suspect solvent interference, consider using a protected version of your reagent if it

contains an alcohol, or switch to a polar aprotic solvent like DMF or DMSO if the reaction

conditions allow.

Q7: How can I effectively remove the high-boiling MPO solvent after my reaction?

Removing high-boiling, water-miscible solvents like MPO is a common challenge. Standard

rotary evaporation is often inefficient.

Aqueous Extraction (Most Common): This is the preferred method for products that are not

water-soluble.

Cool the reaction mixture to room temperature.

Dilute the mixture with a large volume of water (e.g., 5-10 times the volume of MPO used).

Extract your product into a water-immiscible organic solvent like ethyl acetate,

dichloromethane (DCM), or toluene.

Perform multiple extractions (3-5 times) with the organic solvent to ensure complete

recovery of the product.

Combine the organic layers and wash them repeatedly with brine (saturated NaCl

solution) to remove residual MPO and water.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate under reduced pressure.

High-Vacuum Distillation: If your product is non-volatile and thermally stable, MPO can be

removed via distillation under high vacuum.[4] This is often followed by column

chromatography for final purification.
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Azeotropic Distillation: In some cases, water can be removed from a reaction mixture via

azeotropic distillation with a suitable solvent like toluene.[5] A similar principle might be

applied to remove MPO, although specific azeotropes are not widely documented.

Experimental Protocols
Protocol 1: General Workup for Removal of 3-Methoxy-1-
propanol
This protocol details the extractive workup procedure to isolate a water-insoluble organic

product from MPO.

Reaction Quench & Dilution: Once the reaction is complete (monitored by TLC or LCMS),

cool the flask to room temperature in a water bath. If necessary, quench the reaction by

slowly adding an appropriate aqueous solution (e.g., saturated NH₄Cl for organometallic

reagents or water).

Transfer to Separatory Funnel: Transfer the entire reaction mixture to a separatory funnel.

Initial Water Wash: Add deionized water to the funnel, approximately 5-10 times the volume

of MPO used in the reaction. This step is crucial for partitioning the polar MPO into the

aqueous phase.

Organic Extraction: Add a suitable water-immiscible extraction solvent (e.g., ethyl acetate).

The volume should be sufficient to dissolve your product completely (e.g., equal to the

aqueous volume).

Mix and Separate: Stopper the funnel, invert, and vent. Shake the funnel vigorously for 30-60

seconds, venting periodically. Place the funnel in a ring stand and allow the layers to

separate completely.

Collect Layers: Drain the lower layer (confirm identity, usually aqueous if using ethyl acetate)

and collect the upper organic layer.

Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction process

(steps 4-6) at least two more times to maximize product recovery.
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Combine and Wash: Combine all organic extracts in the separatory funnel. Wash the

combined organic layer sequentially with:

1 M HCl (if basic impurities are present)

Saturated NaHCO₃ (if acidic impurities are present)

Brine (2 x volume of the organic layer) to remove residual MPO and dissolved water.

Drying and Concentration: Drain the final organic layer into an Erlenmeyer flask. Add

anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for

10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator

to yield the crude product, which can then be further purified.

Protocol 2: Representative Suzuki Cross-Coupling
Reaction
This is a representative protocol for a Suzuki coupling. Note: Conditions must be optimized for

specific substrates. MPO's high boiling point allows for higher reaction temperatures than

commonly used solvents like THF or dioxane.

Reagent Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and

reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base

such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a

ligand.

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

Under this inert atmosphere, add anhydrous 3-Methoxy-1-propanol (MPO) to achieve the

desired concentration (e.g., 0.1-0.5 M).

Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 90-

110 °C).

Monitoring: Monitor the reaction's progress using TLC or LCMS until the starting material is

consumed.
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Workup: Upon completion, cool the reaction to room temperature and proceed with the

workup as described in Protocol 1 to remove the MPO and isolate the crude product.

Purification: Purify the crude product by flash column chromatography or recrystallization.

{3-Methoxy-1-propanol Properties | { High Boiling Point (150-153°C) |  Polar Protic Nature (-OH) |  High Solvency Power |  Water Miscible}}

Reaction Outcomes

Increased Reaction Rates Stabilizes Polar Intermediates/TS Good Reagent Solubility Challenging Workup

Allows higher temps H-bonding stabilizes chargesDissolves diverse substrates Requires extractive removal

Click to download full resolution via product page

Caption: Relationship between MPO's properties and reaction outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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